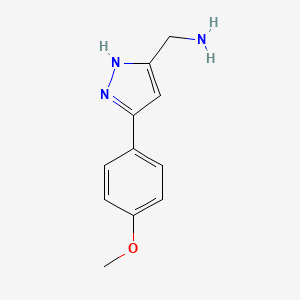![molecular formula C7H7N5 B13333448 Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its potential therapeutic applications, particularly in targeting kinases for cancer therapy . The unique structure of this compound, which includes a fused pyrrole and triazine ring system, contributes to its biological activity and makes it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and amination . The reaction conditions typically involve the use of solvents like dimethylformamide and bases such as sodium hydride to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The process may also involve continuous feeding of reagents to maintain reaction stability and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors for cancer therapy.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This targeted inhibition helps in reducing the growth and spread of cancer cells while minimizing damage to healthy cells.
Comparison with Similar Compounds
Avapritinib: A kinase inhibitor used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug approved for the treatment of hepatocellular carcinoma
Uniqueness: Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide stands out due to its unique structure, which allows for versatile modifications and the development of a wide range of therapeutic agents. Its ability to selectively target kinases and its role in the synthesis of antiviral drugs highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide |
InChI |
InChI=1S/C7H7N5/c8-7(9)6-2-1-5-3-10-4-11-12(5)6/h1-4H,(H3,8,9) |
InChI Key |
ADYBZWQBHAGNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)







![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![2-(2,2-Difluoroethyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13333453.png)
